molecular formula C15H21I B3289734 1-(Trans-4-propylcyclohexyl)-4-iodobenzene CAS No. 860639-66-3

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Cat. No.: B3289734
CAS No.: 860639-66-3
M. Wt: 328.23 g/mol
InChI Key: QBYHVVBZXPJPKK-UHFFFAOYSA-N
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Description

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an iodine atom and a trans-4-propylcyclohexyl group

Preparation Methods

The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps. One common method starts with the preparation of 4-(trans-4-propylcyclohexyl)benzene, which is then subjected to iodination. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or cycloalkanes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

1-(Trans-4-propylcyclohexyl)-4-iodobenzene has several scientific research applications:

    Materials Science: It is used in the development of liquid crystal materials for display technologies.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of molecular interactions and binding affinities.

Mechanism of Action

The mechanism of action of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene depends on its application. In liquid crystal displays, the compound’s molecular structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties. In organic synthesis, its reactivity is governed by the electronic effects of the iodine atom and the steric effects of the cyclohexyl group .

Comparison with Similar Compounds

Similar compounds to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene include:

The uniqueness of this compound lies in the specific combination of its substituents, which confer distinct reactivity and physical properties, making it suitable for specialized applications in materials science and organic synthesis.

Properties

IUPAC Name

1-iodo-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYHVVBZXPJPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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